molecular formula C12H15NO3 B1455450 Ethyl 2-(azetidin-3-yloxy)benzoate CAS No. 1220028-00-1

Ethyl 2-(azetidin-3-yloxy)benzoate

Cat. No. B1455450
M. Wt: 221.25 g/mol
InChI Key: HZZDHQROOJYGKH-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yloxy)benzoate, also known as Ethyl 2-(3-azetidinyloxy)benzoate or EAB, is a chemical compound with the molecular formula C12H15NO3. It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(azetidin-3-yloxy)benzoate can be represented by the SMILES string O=C(OCC)C1=CC(OC2CNC2)=CC=C1 and the InChI string 1S/C12H15NO3.ClH/c1-2-15-12(14)9-4-3-5-10(6-9)16-11-7-13-8-11;/h3-6,11,13H,2,7-8H2,1H3;1H .

Scientific Research Applications

Liquid Crystalline Properties

Researchers synthesized a novel mesogenic dendritic aziridine, closely related to "Ethyl 2-(azetidin-3-yloxy)benzoate," demonstrating its application in materials science. This compound exhibited monotropic columnar liquid crystalline (LC) phases, indicating its potential as a mesogenic precursor for columnar polyamines. Such materials could be used in advanced display technologies or as components in electronic devices (Šakalytė et al., 2014).

Catalytic Asymmetric Hydrogenation

The catalytic asymmetric reduction of certain benzamidomethyl compounds related to "Ethyl 2-(azetidin-3-yloxy)benzoate" was achieved using both biotransformation and asymmetric hydrogenation techniques. These methods allowed for the preparation of azetidinones with high enantiomeric excess, demonstrating the compound's role in synthetic organic chemistry and the potential to develop novel pharmaceutical intermediates (Rimoldi et al., 2011).

Antimicrobial and Antibacterial Activities

Several studies focused on the synthesis of azetidinone derivatives, indicating their significance in the development of new antimicrobial and antibacterial agents. For example, compounds synthesized by Zhu Linhua exhibited excellent inhibition activity against various bacteria, suggesting their potential in addressing antibiotic resistance challenges (Zhu Linhua, 2013).

Anti-Juvenile Hormone Activity

Research into "Ethyl 4-(2-benzylhexyloxy)benzoate," a compound closely related to "Ethyl 2-(azetidin-3-yloxy)benzoate," showed promising results as an anti-juvenile hormone (JH) agent. This compound induced precocious metamorphosis in the silkworm Bombyx mori, indicating its potential use in pest control strategies (Kuwano et al., 2008).

Synthesis of Beta-Lactams

Another study explored the synthesis of novel 4-(1-ethoxycarbonyl-methylidene)-azetidin-2-ones via a Lewis acid-catalyzed reaction, demonstrating the compound's utility in creating beta-lactam antibiotics, which are crucial for treating bacterial infections (Cainelli et al., 2002).

Safety And Hazards

Ethyl 2-(azetidin-3-yloxy)benzoate is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is also classified as a combustible solid .

properties

IUPAC Name

ethyl 2-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-6-11(10)16-9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZDHQROOJYGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696425
Record name Ethyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(azetidin-3-yloxy)benzoate

CAS RN

1220028-00-1
Record name Ethyl 2-(3-azetidinyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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